Physicochemical Properties of 4-Bromo-7-azaindole: An In-depth Technical Guide
Physicochemical Properties of 4-Bromo-7-azaindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-7-azaindole, also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its structural framework, an azaindole core with a bromine substituent, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-7-azaindole, detailed experimental protocols for their determination, and a visualization of its application in chemical synthesis.
Core Physicochemical Properties
The key physicochemical properties of 4-Bromo-7-azaindole are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [4][5] |
| Molecular Weight | 197.03 g/mol | [4][6] |
| Appearance | Off-white to light yellow or pale yellow solid/powder.[1][3] | [1][3] |
| Melting Point | 178-183 °C | [4][6] |
| Boiling Point | Not well-defined (decomposes at high temperatures). | [2] |
| Solubility | Moderately soluble in organic solvents such as ethanol, methanol, and dichloromethane.[2] | [2] |
| pKa | Data not available in the searched literature. | |
| logP | Data not available in the searched literature. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of 4-Bromo-7-azaindole are provided below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of 4-Bromo-7-azaindole using a standard melting point apparatus.[7][8]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
4-Bromo-7-azaindole sample, finely powdered
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Place a small amount of 4-Bromo-7-azaindole on a clean, dry surface. If the sample is not already a fine powder, gently grind it using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 1-2 mm.[9]
-
Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Place a calibrated thermometer in the designated port.
-
Heating: Turn on the apparatus and set a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting point.
-
Approximate Melting Point Determination: Observe the sample through the viewing lens. Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new capillary with the sample. Set the heating rate to a slow and uniform 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.[8]
-
Data Recording: Carefully observe the sample and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.[9]
-
Repeat: For accuracy, repeat the measurement with a fresh sample to ensure reproducibility.
Solubility Determination (Qualitative and Semi-Quantitative)
This protocol describes a general procedure to determine the solubility of 4-Bromo-7-azaindole in various solvents.
Apparatus and Materials:
-
Test tubes or small vials
-
Vortex mixer or shaker
-
Spatula
-
Analytical balance
-
Various solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO)
-
4-Bromo-7-azaindole sample
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities. Common choices for initial screening include water, ethanol, methanol, and dichloromethane.[2]
-
Qualitative Assessment:
-
Place a small, visually estimated amount (e.g., a few milligrams) of 4-Bromo-7-azaindole into separate test tubes.
-
Add approximately 1 mL of each selected solvent to the respective tubes.
-
Agitate the mixtures vigorously using a vortex mixer or by shaking for at least one minute.
-
Visually inspect each tube for dissolution. Classify the solubility as "soluble," "sparingly soluble," or "insoluble." A clear solution indicates solubility.[10]
-
-
Semi-Quantitative Assessment (Shake-Flask Method): [11]
-
Accurately weigh a specific amount of 4-Bromo-7-azaindole (e.g., 10 mg) into a vial.
-
Add a measured volume of the desired solvent (e.g., 1 mL).
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After shaking, allow any undissolved solid to settle.
-
Carefully remove a known volume of the supernatant (the clear liquid) without disturbing the solid.
-
Analyze the concentration of 4-Bromo-7-azaindole in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The solubility can then be calculated and expressed in units such as mg/mL or mol/L.
-
Applications in Synthesis
4-Bromo-7-azaindole is a crucial intermediate in the synthesis of various biologically active molecules, most notably tyrosine kinase inhibitors, which are pivotal in cancer therapy.[3][12] The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki coupling.[12]
Synthetic Workflow for Kinase Inhibitors
The following diagram illustrates a generalized synthetic pathway where 4-Bromo-7-azaindole is utilized as a key building block in the synthesis of kinase inhibitors.
Caption: Generalized workflow for the synthesis of kinase inhibitors using 4-Bromo-7-azaindole.
This workflow highlights the central role of 4-Bromo-7-azaindole in a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid or ester to form a 4-substituted-7-azaindole intermediate. This intermediate can then undergo further chemical modifications to yield the final kinase inhibitor drug candidate. This strategic approach allows for the systematic exploration of different substituents at the 4-position to optimize the compound's biological activity and pharmacokinetic properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Bromo-7-azaindole | 348640-06-2 [chemicalbook.com]
- 4. 4-Bromo-7-azaindole| CAS No:348640-06-2|ZaiQi Bio-Tech [chemzq.com]
- 5. scbt.com [scbt.com]
- 6. 4-ブロモ-7-アザインドール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
